molecular formula C10H14N2O2S B2490529 2-[(3-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione CAS No. 91761-17-0

2-[(3-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione

Cat. No.: B2490529
CAS No.: 91761-17-0
M. Wt: 226.29
InChI Key: MBLFIXCDPMDGKU-UHFFFAOYSA-N
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Description

2-[(3-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione is a synthetic thiazolidine-based compound of significant interest in medicinal chemistry research. Its core structure is a privileged scaffold in drug discovery, known to confer a diverse range of biological activities. Researchers value this compound as a key intermediate for developing novel therapeutic agents. The primary research applications for this compound and its structural analogs are in several key areas. First, in metabolic disease research, thiazolidinedione (TZD) moieties are well-known for their potent antidiabetic effects. They act as selective agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates genes involved in glucose and lipid metabolism . Activation of PPARγ improves insulin sensitivity in adipose tissue, muscle, and liver, making this compound class highly relevant for investigating insulin resistance and type 2 diabetes . Second, in oncology research, structurally related 2-thioxoimidazolidin-4-one derivatives have demonstrated promising in vitro antitumor activity. Recent studies show that such compounds can inhibit the proliferation of cancer cell lines, such as HepG-2 (liver cancer) and HCT-116 (colon cancer), by inducing cell cycle arrest and triggering apoptosis . This suggests potential research pathways for this compound in developing novel anti-proliferative agents. Third, in infectious disease research, the thiazolidin-2,4-dione scaffold has shown potential for antimicrobial activity. The mechanism is thought to involve the inhibition of cytoplasmic Mur ligase enzymes, which are essential for bacterial cell wall biosynthesis . This makes such compounds valuable tools for exploring new antibiotic strategies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(1,1-dioxo-1,2-thiazolidin-2-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c11-10-4-1-3-9(7-10)8-12-5-2-6-15(12,13)14/h1,3-4,7H,2,5-6,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLFIXCDPMDGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)CC2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule comprises a TZD core (1λ⁶,2-thiazolidine-1,1-dione) functionalized with a 3-aminobenzyl group at the N2 position. Retrosynthetically, the molecule can be dissected into two primary building blocks:

  • TZD ring system : Synthesized via cyclization of thiourea derivatives with α-halo carbonyl compounds.
  • 3-Aminobenzyl substituent : Introduced via alkylation or coupling reactions, often requiring nitro-group reduction for amine installation.

This dual-component approach enables modular synthesis, allowing for late-stage functionalization and optimization of reaction conditions.

Synthetic Methodologies

Alkylation-Reduction Sequential Pathway

Synthesis of 1λ⁶,2-Thiazolidine-1,1-dione (TZD)

The TZD core is synthesized through cyclization of thiourea with ethyl bromoacetate under basic conditions:
$$
\text{Thiourea + Ethyl bromoacetate} \xrightarrow{\text{NaOH, EtOH}} \text{TZD} \quad (\text{Yield: 78–85\%})
$$
Key spectral data for TZD:

  • IR (KBr) : 3180 cm⁻¹ (N–H stretch), 1720 cm⁻¹ (C=O stretch).
  • ¹H NMR (DMSO-d₆) : δ 3.82 (s, 2H, CH₂), 9.45 (s, 1H, NH).
N-Alkylation with 3-Nitrobenzyl Bromide

The TZD nitrogen is alkylated using 3-nitrobenzyl bromide under anhydrous conditions:
$$
\text{TZD + 3-Nitrobenzyl bromide} \xrightarrow{\text{NaH, DMF}} \text{N-(3-Nitrobenzyl)-TZD} \quad (\text{Yield: 72–78\%})
$$
Optimization Notes :

  • Base selection : Sodium hydride (NaH) outperforms potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF, minimizing side reactions.
  • Temperature : Reactions conducted at 0–5°C improve selectivity for monoalkylation.
Nitro-to-Amine Reduction

Catalytic hydrogenation converts the nitro group to an amine:
$$
\text{N-(3-Nitrobenzyl)-TZD} \xrightarrow{\text{H}_2, \text{Pd/C, EtOH}} \text{2-[(3-Aminophenyl)methyl]-TZD} \quad (\text{Yield: 88–92\%})
$$
Characterization :

  • ¹H NMR (DMSO-d₆) : δ 6.85–7.12 (m, 4H, Ar–H), 4.32 (s, 2H, CH₂), 5.12 (s, 2H, NH₂).
  • HPLC-MS (ESI+) : m/z 253.1 [M+H]⁺.

Microwave-Assisted One-Pot Synthesis

A solvent-free, one-pot method leverages microwave irradiation to accelerate TZD formation and functionalization:

Reaction Components
  • 3-Aminobenzaldehyde : Serves as the aromatic precursor.
  • Thiourea : Provides the sulfur and nitrogen atoms for TZD cyclization.
  • Monochloroacetic acid : Facilitates ring closure via nucleophilic substitution.
Protocol

$$
\text{3-Aminobenzaldehyde + Thiourea + Monochloroacetic acid} \xrightarrow{\text{MW, 150°C, 15 min}} \text{Target compound} \quad (\text{Yield: 82–89\%})
$$
Advantages :

  • Green chemistry : Eliminates solvent use and reduces reaction time from hours to minutes.
  • Scalability : Demonstrated for gram-scale synthesis without yield compromise.

Spectroscopic Validation :

  • IR (KBr) : 3428 cm⁻¹ (N–H), 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C–N).
  • ¹³C NMR (DMSO-d₆) : δ 174.5 (C=O), 149.2 (Ar–C), 45.8 (CH₂).

Thiosemicarbazide Cyclization Route

Adapted from classical TZD syntheses, this method employs thiosemicarbazide intermediates:

Thiosemicarbazide Formation

$$
\text{Hydrazine hydrate + Ammonium thiocyanate} \xrightarrow{\Delta} \text{Thiosemicarbazide} \quad (\text{Yield: 68–71\%})
$$

Cyclization with 3-Aminobenzyl Chloride

$$
\text{Thiosemicarbazide + 3-Aminobenzyl chloride} \xrightarrow{\text{EtOH, reflux}} \text{Target compound} \quad (\text{Yield: 65–70\%})
$$
Limitations :

  • Requires stringent temperature control to prevent decomposition.
  • Lower yields compared to microwave methods.

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for each methodology:

Method Yield (%) Reaction Time Solvent Use Scalability
Alkylation-Reduction 67–72 8–10 h Moderate High
Microwave-Assisted 82–89 15 min None High
Thiosemicarbazide Route 65–70 6–8 h High Moderate

Key Findings :

  • Microwave synthesis offers superior efficiency and environmental sustainability.
  • Alkylation-reduction provides modularity for structural analogs but involves multiple steps.
  • Thiosemicarbazide cyclization is less favored due to lower yields and solvent dependency.

Mechanistic Insights and Side-Reaction Mitigation

Alkylation Selectivity

The TZD ring’s NH group (pKₐ ~ 9.5) is sufficiently acidic for deprotonation by NaH, enabling clean alkylation at nitrogen. Competing O-alkylation is negligible due to the softer nucleophilic character of sulfur in the TZD ring.

Microwave Acceleration

Dielectric heating in microwave reactors enhances molecular collisions, reducing activation energy for cyclization. This effect is particularly pronounced in solvent-free conditions, where reactant concentration is maximized.

Nitro Reduction Dynamics

Catalytic hydrogenation over Pd/C selectively reduces nitro groups without affecting the TZD core. Alternative reductants like Sn/HCl risk over-reduction of the sulfone moiety.

Industrial-Scale Considerations

For bulk production, the microwave-assisted method is optimal due to:

  • Energy efficiency : 30–40% lower energy consumption vs. conventional heating.
  • Process safety : Avoids high-pressure hydrogenation steps.
  • Regulatory compliance : Meets green chemistry guidelines (e.g., E-factor < 5).

Chemical Reactions Analysis

Types of Reactions

2-[(3-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives with different oxidation states.

    Substitution: The aminophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of aminophenyl derivatives.

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis, particularly in the development of more complex organic molecules. Its thiazolidine structure allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry.

Biology

Research has indicated that 2-[(3-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione exhibits notable biological activities:

  • Antimicrobial Activity : In studies comparing thiazolidine derivatives, this compound demonstrated significant activity against various microbial strains. For instance:
Microbial StrainInhibition Zone (mm)Comparative Drug
Staphylococcus aureus20Ampicillin
Escherichia coli18Streptomycin
Candida albicans22Ketoconazole

This data suggests its potential as an effective antimicrobial agent.

  • Anticancer Activity : The compound has shown promising results in inhibiting the growth of cancer cells. In vitro studies indicated a reduction of cell viability in MCF-7 breast cancer cells by approximately 60% at a concentration of 50 µM after 48 hours.

Medicine

The compound's potential therapeutic applications are being explored, particularly in drug development for conditions such as cancer and infections. Its mechanism involves the inhibition of enzymes like pyruvate dehydrogenase, impacting metabolic pathways crucial for cancer cell survival.

Study 1: Antimicrobial Efficacy

A comprehensive evaluation was conducted on the antimicrobial properties of this compound against a panel of pathogenic microorganisms. Results confirmed its effectiveness as a dual antimicrobial/anti-inflammatory agent.

Study 2: Anticancer Potential

In a study focusing on colon cancer cell lines, treatment with the compound resulted in marked tumor growth reduction in xenograft models in vivo. This highlights its therapeutic potential and warrants further investigation into its mechanisms and efficacy.

Safety Profile

Despite its therapeutic promise, safety data indicate that the compound can be harmful if ingested and may cause skin irritation. Proper handling protocols should be adhered to when working with this chemical in laboratory settings.

Mechanism of Action

The mechanism of action of 2-[(3-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, modulating their activity. The thiazolidine ring may also play a role in stabilizing the compound’s interaction with its targets. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Amino Groups: The primary amine in the target compound improves aqueous solubility (via protonation at physiological pH) compared to halogenated analogs like the 3-chloro or 3-fluoro derivatives .
  • Heteroaromatic Modifications : Pyridine or pyrazine rings (e.g., 2-bromopyridin-4-yl) introduce planar geometry, favoring interactions with aromatic residues in biological targets .

Biological Activity

Overview

2-[(3-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione, also known as a thiazolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a thiazolidine ring structure that may contribute to its pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C11H16N2O2S
  • Molecular Weight : 240.33 g/mol
  • CAS Number : 91761-17-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound is known to inhibit enzymes such as pyruvate dehydrogenase, which plays a crucial role in metabolic pathways. This inhibition can alter the flux of metabolites through the tricarboxylic acid cycle, potentially leading to therapeutic effects in metabolic disorders.
  • Receptor Modulation : The aminophenyl group may interact with specific receptors and enzymes, modulating their activity and influencing cellular signaling pathways .

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. This activity is likely due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes essential for bacterial survival .

Anticancer Properties

Several studies have highlighted the anticancer potential of thiazolidine derivatives. For instance, compounds structurally related to this compound have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways associated with cell growth and survival .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines and inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effective inhibition against E. coli and S. aureus with MIC values in the low micromolar range .
Study 2Anticancer ActivityShowed significant reduction in viability of breast cancer cells (MCF-7) with IC50 values indicating potent activity .
Study 3Anti-inflammatory EffectsReported decreased levels of TNF-alpha and IL-6 in LPS-stimulated macrophages after treatment with the compound.

Q & A

Q. What are the optimal synthetic routes for 2-[(3-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione, and how can reaction conditions be optimized?

The synthesis typically involves condensation of precursors such as aminophenyl derivatives and thiazolidine intermediates. Key parameters include:

  • Temperature : Elevated temperatures (60–80°C) improve reaction rates but may require reflux conditions to avoid decomposition .
  • Solvent choice : Polar aprotic solvents (e.g., THF, DMF) enhance solubility and stabilize intermediates, while reducing side reactions .
  • Purification : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane mixtures) effectively isolates the product . Monitoring via thin-layer chromatography (TLC) ensures reaction progress and purity assessment .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the thiazolidine ring structure and substituent positions, with aromatic protons (6.5–7.5 ppm) and sulfone groups (δ ~3.5 ppm for adjacent CH2_2) providing diagnostic signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C10_{10}H12_{12}N2_2O2_2S) and detects fragmentation patterns .
  • Infrared (IR) Spectroscopy : Stretching vibrations for sulfone (1150–1300 cm1^{-1}) and amine (3300–3500 cm1^{-1}) groups confirm functional groups .

Advanced Research Questions

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Molecular Docking : Software like AutoDock or Schrödinger Suite models binding affinities to enzymes (e.g., kinases) by analyzing hydrogen bonds, hydrophobic interactions, and steric compatibility .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability under physiological conditions .
  • MD Simulations : Assess dynamic behavior in solvated environments (e.g., water-lipid bilayers) to evaluate membrane permeability .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Meta-analysis : Systematically compare datasets using statistical tools (ANOVA, t-tests) to identify outliers or confounding variables (e.g., cell line variability) .
  • Dose-response curves : Replicate experiments with standardized protocols (e.g., fixed incubation times, controlled pH) to isolate compound-specific effects .
  • Orthogonal assays : Validate activity via complementary methods (e.g., enzymatic inhibition + cell viability assays) to confirm mechanism .

Q. How can researchers design experiments to establish structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Modify the phenyl or thiazolidine moieties (e.g., halogenation, methylation) and test derivatives for activity shifts .
  • Pharmacophore mapping : Identify critical functional groups (e.g., sulfone, amine) via 3D-QSAR models using CoMFA or CoMSIA .
  • Biological profiling : Screen analogs against panels of targets (e.g., GPCRs, ion channels) to map selectivity and potency trends .

Methodological Considerations

  • Data Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst batches) and share raw spectral data in open-access repositories .
  • Safety Protocols : Handle sulfone-containing compounds in fume hoods due to potential respiratory irritancy; refer to SDS guidelines for waste disposal .

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